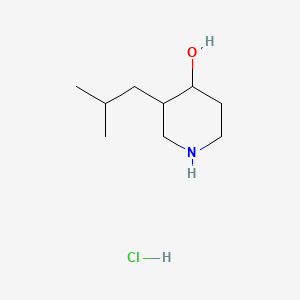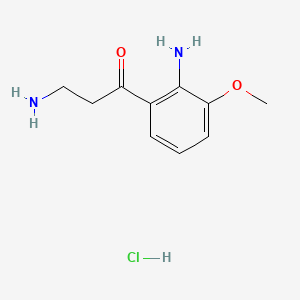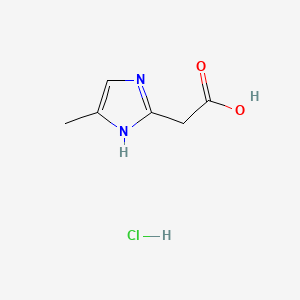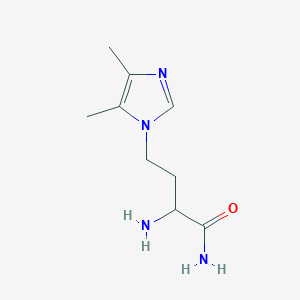![molecular formula C7H13NO B13482143 3-[2-(Methylamino)ethyl]cyclobutan-1-one](/img/structure/B13482143.png)
3-[2-(Methylamino)ethyl]cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methylamino)ethyl]cyclobutan-1-one is a cyclic organic compound that features a cyclobutane ring substituted with a 2-(methylamino)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)ethyl]cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylamino)ethylamine with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Methylamino)ethyl]cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
3-[2-(Methylamino)ethyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(Methylamino)ethyl]cyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone: A simpler analog without the 2-(methylamino)ethyl group.
2-(Methylamino)ethylamine: Lacks the cyclobutane ring.
Cyclobutanol: The reduced form of cyclobutanone.
Uniqueness
3-[2-(Methylamino)ethyl]cyclobutan-1-one is unique due to the presence of both the cyclobutane ring and the 2-(methylamino)ethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
3-[2-(methylamino)ethyl]cyclobutan-1-one |
InChI |
InChI=1S/C7H13NO/c1-8-3-2-6-4-7(9)5-6/h6,8H,2-5H2,1H3 |
Clave InChI |
QXLYBDWEBJWWCC-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


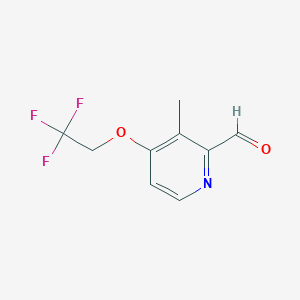
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)

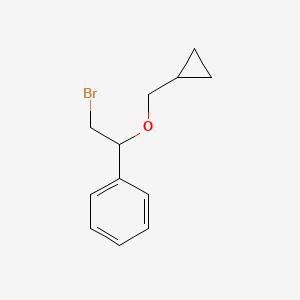

![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
![(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)
